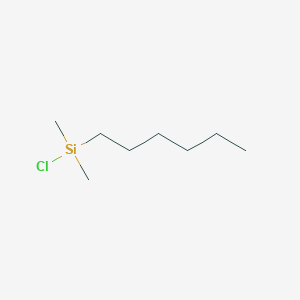

Chloro(hexyl)dimethylsilane

Übersicht

Beschreibung

Chloro(hexyl)dimethylsilane is a compound that is part of a broader class of organosilicon compounds, which are characterized by the presence of silicon atoms bonded to organic groups and halogens. These compounds are of interest due to their unique molecular structures and potential applications in various fields, including materials science and synthetic chemistry.

Synthesis Analysis

The synthesis of chloro(hexyl)dimethylsilane-related compounds involves the reaction of dimethyldichlorosilane with different organic or inorganic reagents. For instance, the synthesis of phosphorus-, silicon-, and chlorine-containing oligomers is achieved by reacting methyl esters of phosphonic and phosphoric acids with dimethyldichlorsilane, where the α-carbon atom of the methoxy group acts as an electrophilic center . Additionally, the InCl3-catalyzed reaction of alcohols with chlorodimethylsilane in the presence of benzil leads to the formation of organic chlorides, showcasing the versatility of chlorodimethylsilane in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of chloro(hexyl)dimethylsilane derivatives has been studied using X-ray crystallography. These studies reveal that the silicon atom in these compounds can adopt a trigonal-bipyramidal coordination geometry, with the halogen and oxygen atoms occupying axial positions. For example, in one derivative, the silicon atom is displaced towards the oxygen atom, indicating the presence of a coordinate bond between silicon and chloride ion . Another derivative exhibits a trigonal-bipyramidal [3 + 2]-coordination with a hypervalent Cl-Si-O interaction, forming a chelate six-membered silacarbofunctional cycle .

Chemical Reactions Analysis

Chloro(hexyl)dimethylsilane and its derivatives participate in various chemical reactions. The reaction of 1-alkynyl(chloro)dimethylsilane with diborane derivatives yields chloro-dimethylsilyl-diethylboryl-alkenes, which further react with lithiated heterocycles to form zwitterionic structures or borane adducts of carbenes . These reactions are characterized by the formation of LiCl and the generation of new compounds with interesting zwitterionic properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of chloro(hexyl)dimethylsilane derivatives are determined using spectroscopic methods such as NMR spectroscopy and GPC chromatography. These methods provide insights into the structures of the synthesized oligomers . The reactivity of these compounds is also influenced by the presence of silicon, chlorine, and other functional groups, which can lead to selective reactions, as demonstrated by the selective chlorination of alcohols catalyzed by InCl3 in the presence of chlorodimethylsilane and benzil .

Wissenschaftliche Forschungsanwendungen

Molecular Structures and Chemical Reactions

Organic Derivatives of Pentacoordinated Silicon : A study by Macharashvili et al. (1988) explored the molecular structure of an organic derivative of pentacoordinated silicon, providing insights into the coordinate bond between silicon atoms and chloride ions in such compounds (Macharashvili et al., 1988).

Surface Modification : Schneider et al. (1990) described the use of N-silyldimethylamines, including chloro(5-X-3,3-dimethylpentyl)-dimethylsilanes, for the efficient chemical surface modification of hydroxylated silicon dioxide. These compounds form a protective layer on surfaces, enhancing their hydrolytic stability (Schneider et al., 1990).

Synthesis of Linear and Heterocyclic Compounds : Kirilin et al. (2003) investigated the reaction of chloro(chlorodimethyl)dimethylsilane with O-silylurethanes and nicotinic hydrazide, leading to the synthesis of previously unknown linear and heterocyclic compounds (Kirilin et al., 2003).

Antioxidative and Biological Properties

Antioxidative Properties : Gaboriau et al. (2005) researched the antioxidative properties of dimethylsilane analogues of natural polyamines. These compounds showed high scavenging efficiency towards reactive oxygen species, suggesting potential biological relevance, especially in anti-tumor activity (Gaboriau et al., 2005).

Potential Anticancer Drugs : Le Roch et al. (2002) explored dimethylsilane polyamines as potential anticancer drugs, focusing on their uptake and cytotoxic mechanisms. They found that these compounds are primarily accumulated via the polyamine transport system and may have significant effects on basic cell functions (Le Roch et al., 2002).

Polymer and Material Sciences

Fluorescence Quenching in Polymers : Li et al. (2000) studied the solution fluorescence quenching of various polysilanes, including poly(dimethylsilane-co-n-hexylmethylsilane). Their research provides valuable insights into the fluorescence properties of these polymers in the presence of different quenchers (Li et al., 2000).

Poly(1,3,4-oxadiazole-imide)s Containing Dimethylsilane Groups : Hamciuc et al. (2005) synthesized new poly(1,3,4-oxadiazole-imide)s containing dimethylsilane units. These polymers exhibited high thermal stability, smooth surface morphology, and fluorescence properties, making them interesting for various applications (Hamciuc et al., 2005).

Safety And Hazards

Chloro(hexyl)dimethylsilane is a hazardous substance. It causes severe skin burns and eye damage . It is also a combustible liquid and may be corrosive to metals . Proper safety measures should be taken while handling this compound, including wearing protective gloves, clothing, and eye/face protection .

Eigenschaften

IUPAC Name |

chloro-hexyl-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19ClSi/c1-4-5-6-7-8-10(2,3)9/h4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQYKSDDVPXVEOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[Si](C)(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chloro(hexyl)dimethylsilane | |

CAS RN |

3634-59-1 | |

| Record name | Chloro(hexyl)dimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Chloronaphtho[2,1-b]thiophene-2-carboxylic acid](/img/structure/B1272089.png)

![(4-Aminophenyl)[4-(2-pyrimidinyl)piperazino]-methanone](/img/structure/B1272092.png)

![4-[4-(4-Aminobenzoyl)piperazin-1-yl]benzonitrile](/img/structure/B1272093.png)

![4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile](/img/structure/B1272096.png)

![2-Methyl-2-[(4-methylphenyl)sulfanyl]propanal](/img/structure/B1272112.png)

![1-(2-Thienyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1272135.png)